molecular formula C17H25N3O B10964000 2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide

2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10964000
M. Wt: 287.4 g/mol
InChI Key: QNWLZNPDWFPMDP-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazolyl group The adamantyl group is a bulky, rigid structure derived from adamantane, while the pyrazolyl group is a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-adamantyl acetate.

    Amidation Reaction: The 1-adamantyl acetate is then reacted with 1,3-dimethyl-1H-pyrazole-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of adamantyl ketones or alcohols.

    Reduction: Formation of adamantyl alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers due to its rigid and bulky structure.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The pyrazolyl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity. These interactions can lead to inhibition or activation of specific biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Contains the adamantyl group but lacks the pyrazolyl group.

    1,3-dimethyl-1H-pyrazole-4-carboxamide: Contains the pyrazolyl group but lacks the adamantyl group.

    2-(1-adamantyl)acetamide: Contains the adamantyl group but lacks the pyrazolyl group.

Uniqueness

2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to the combination of the adamantyl and pyrazolyl groups, which confer distinct steric and electronic properties. This combination can result in unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-(1,3-dimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H25N3O/c1-11-15(10-20(2)19-11)18-16(21)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,18,21)

InChI Key

QNWLZNPDWFPMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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